molecular formula C9H5BrN4S B1523164 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine CAS No. 1094279-90-9

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

Cat. No. B1523164
M. Wt: 281.13 g/mol
InChI Key: ZADGBBLLNXSLEP-UHFFFAOYSA-N
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Description

“3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine” is a chemical compound that has been synthesized from α-bromoketones and 2-aminopyridine . It is a nitrogen- and sulfur-containing heterocyclic compound .


Synthesis Analysis

The compound was synthesized from α-bromoketones and 2-aminopyridine under different reaction conditions . The synthetic approaches are grouped by the degree of research done on the imidazothiazine scaffold, from more to less studied .


Molecular Structure Analysis

The molecular structure of the compound was confirmed by FTIR, 1H NMR, 13C NMR, and mass spectral studies followed by elemental analysis data .


Chemical Reactions Analysis

The compound was formed in toluene via C–C bond cleavage promoted by I2 and TBHP. The reaction conditions were mild and metal-free . The compound was obtained in ethyl acetate via one-pot tandem cyclization/bromination when only TBHP was added .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound were analyzed using NMR, HPLC, LC-MS, UPLC & more .

Scientific Research Applications

Synthesis and Chemical Properties

  • Ionic Liquid Promoted Synthesis : Compounds like 3-aminoimidazo[1,2-a]pyridines have been synthesized in good to excellent yields in the presence of ionic liquids, suggesting a method that could potentially apply to the synthesis of 3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine. These methods offer advantages such as simple workup and the ability to reuse the ionic liquid, pointing to environmentally friendly and efficient synthesis pathways for related compounds (Shaabani, Soleimani, & Maleki, 2006).

Applications in Material Science and Catalysis

  • Domino Synthesis of Heterocycles : Innovative synthesis methods involving ionic liquids also hint at the versatility of similar compounds in the synthesis of diversified heterocycles, offering pathways to create a variety of biologically active and potentially useful materials (Gill et al., 2021).

Biological Activity and Potential Applications

  • Antimicrobial and Anticancer Potential : Various derivatives of the related chemical families exhibit significant biological activities. For example, certain imidazo[1,2-a]pyridines substituted at the 3-position show potential as antiulcer agents, revealing the therapeutic potential of these compounds. Although these are not directly related to the specific compound , they indicate a broader interest in and potential applications of related structures in developing new pharmaceuticals (Starrett et al., 1989).

Advanced Materials and Chemical Research

  • Synthesis of New Derivatives for Material Science : The synthesis of new 1,3,4-thiadiazoles, thiazoles, and pyridine derivatives, including those containing 1,2,3-triazole moieties, shows the compound's relevance in creating novel materials with potential applications in various fields such as organic electronics, photonics, and as ligands in coordination chemistry (Abdelriheem, Zaki, & Abdelhamid, 2017).

properties

IUPAC Name

2-bromo-6-pyridin-3-ylimidazo[2,1-b][1,3,4]thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrN4S/c10-8-13-14-5-7(12-9(14)15-8)6-2-1-3-11-4-6/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZADGBBLLNXSLEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C2=CN3C(=N2)SC(=N3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrN4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{2-Bromoimidazo[2,1-b][1,3,4]thiadiazol-6-yl}pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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